molecular formula C19H18N2O3 B2698970 (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide CAS No. 1448140-10-0

(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide

Cat. No.: B2698970
CAS No.: 1448140-10-0
M. Wt: 322.364
InChI Key: OCXJDBQSJOUZOO-LZCJLJQNSA-N
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Description

(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide typically involves several key steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives. This step often involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation.

    Furan-3-yl Acrylamide Formation: The final step involves the coupling of the furan-3-yl group with the acrylamide moiety. This can be done through a Heck reaction or a similar palladium-catalyzed coupling reaction, ensuring the (E)-configuration of the double bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the acrylamide double bond, converting it to the corresponding saturated amide.

    Substitution: The indoline and furan rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted indoline and furan derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the fields of oncology and neurology.

Medicine

In medicine, research is focused on its potential anti-cancer and anti-inflammatory properties. Studies are conducted to understand its mechanism of action and to optimize its efficacy and safety profile for potential clinical use.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(thiophen-3-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(pyridin-3-yl)acrylamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

What sets (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-(furan-3-yl)acrylamide apart is its combination of the indoline, cyclopropane, and furan moieties, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-18(6-1-13-8-10-24-12-13)20-16-5-4-14-7-9-21(17(14)11-16)19(23)15-2-3-15/h1,4-6,8,10-12,15H,2-3,7,9H2,(H,20,22)/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXJDBQSJOUZOO-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)/C=C/C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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